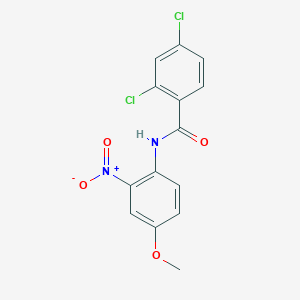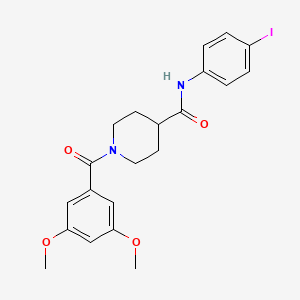![molecular formula C21H18N2O3 B5112820 ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5112820.png)
ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate, also known as EAPC, is a chemical compound that belongs to the class of benzo[f]chromene derivatives. EAPC has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate is not fully understood. However, it has been proposed that ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate exerts its anticancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9 pathways. ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate also inhibits cell proliferation by arresting the cell cycle at the G1 phase. In addition, ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammatory responses. The neuroprotective effects of ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate are believed to be mediated by its antioxidant properties, which reduce oxidative stress and prevent neuronal damage.
Biochemical and Physiological Effects:
ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE). ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate has also been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate is its broad spectrum of therapeutic applications. ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of novel therapeutics. Another advantage of ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate is its relatively low toxicity, which makes it a safer alternative to conventional chemotherapeutic agents. However, one of the limitations of ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate is its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Another limitation is the lack of clinical studies on the safety and efficacy of ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate in humans.
Direcciones Futuras
There are several future directions for the research on ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate. One of the directions is to improve its solubility and bioavailability by developing novel formulations or delivery systems. Another direction is to conduct more preclinical and clinical studies to evaluate its safety and efficacy in humans. Furthermore, the mechanism of action of ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate needs to be elucidated further to identify its molecular targets and signaling pathways. Finally, the potential synergistic effects of ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate with other drugs or natural compounds need to be investigated to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis method of ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate involves the condensation of 4-pyridinecarboxaldehyde and ethyl 3-amino-2-oxo-2H-chromene-2-carboxylate in the presence of a base catalyst. The reaction yields ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate as a yellow solid with a melting point of 180-183°C.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in different cancer cell lines. ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate has been reported to have neuroprotective effects by reducing oxidative stress and improving cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
ethyl 3-amino-1-pyridin-4-yl-1H-benzo[f]chromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-25-21(24)19-17(14-9-11-23-12-10-14)18-15-6-4-3-5-13(15)7-8-16(18)26-20(19)22/h3-12,17H,2,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKKTTPAGDTXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=NC=C3)C4=CC=CC=C4C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5112746.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B5112749.png)
![3-[(5-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)methyl]-1H-indole](/img/structure/B5112756.png)
![2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5112757.png)


![1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5112777.png)


![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5112793.png)
![N-(4-isopropoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5112806.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide](/img/structure/B5112817.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5112819.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine](/img/structure/B5112828.png)